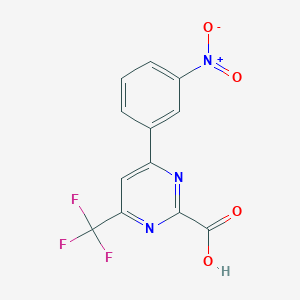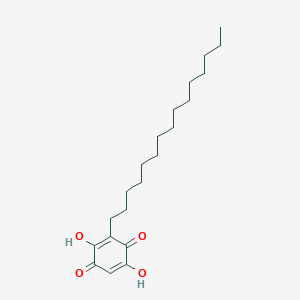
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone is an organic compound with the molecular formula C21H34O4. It is a derivative of benzoquinone, characterized by the presence of two hydroxyl groups and a long pentadecyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone typically involves the hydroxylation of 3-pentadecyl-1,4-benzoquinone. This can be achieved through various methods, including:
Hydroxylation using Hydrogen Peroxide: This method involves the reaction of 3-pentadecyl-1,4-benzoquinone with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Electrochemical Synthesis: This method involves the electrochemical oxidation of 3-pentadecyl-1,4-benzoquinone in an aqueous solution containing a suitable electrolyte.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .
化学反応の分析
Types of Reactions
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reactions with amines and thiols typically occur under mild conditions, often in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of amino and thioether derivatives.
科学的研究の応用
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and coordination polymers.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as battery electrodes and conductive polymers
作用機序
The mechanism of action of 2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, making it useful in various redox processes. Its molecular targets and pathways include:
Electron Transport Chain: Participates in electron transfer reactions.
Antioxidant Activity: Scavenges free radicals and reactive oxygen species.
Enzyme Inhibition: Inhibits certain enzymes involved in oxidative stress and inflammation
類似化合物との比較
2,5-Dihydroxy-3-pentadecyl-1,4-benzoquinone can be compared with other similar compounds, such as:
2,5-Dihydroxy-1,4-benzoquinone: Lacks the long pentadecyl side chain, resulting in different solubility and reactivity properties.
2,5-Dimethoxy-1,4-benzoquinone: Contains methoxy groups instead of hydroxyl groups, leading to different chemical behavior and applications.
2,5-Dihydroxy-3-undecyl-1,4-benzoquinone: Similar structure but with a shorter undecyl side chain, affecting its physical and chemical properties.
特性
分子式 |
C21H34O4 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
2,5-dihydroxy-3-pentadecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(24)18(22)16-19(23)21(17)25/h16,22,25H,2-15H2,1H3 |
InChIキー |
GXDURRGUXLDZKN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


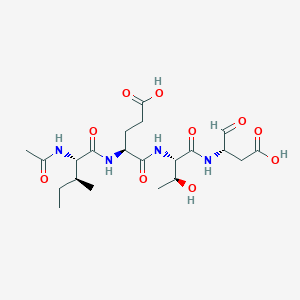
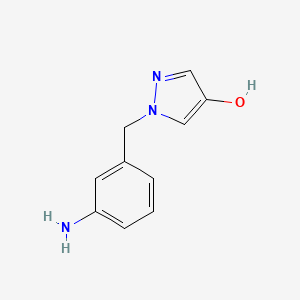
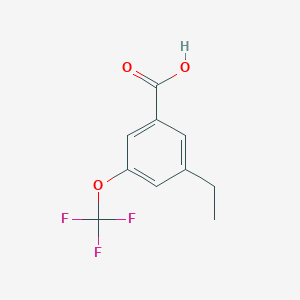
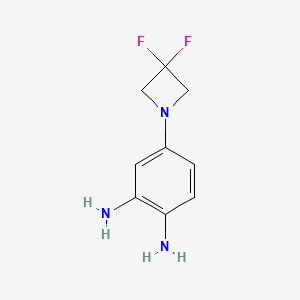
![[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)
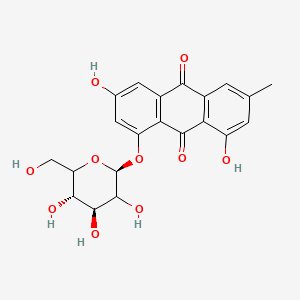
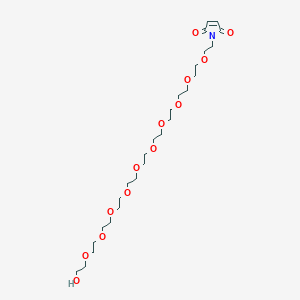
![2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole](/img/structure/B13723919.png)
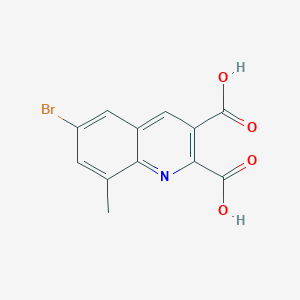
![[(Z)-(1-amino-2-chloroethylidene)amino] 4-(4-methylpiperidin-1-yl)-4-oxobutanoate](/img/structure/B13723935.png)
pyrimidin-2-one;hydrochloride](/img/structure/B13723938.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13723956.png)

